molecular formula C22H21N3O3S2 B2572254 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361160-31-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2572254
CAS No.: 361160-31-8
M. Wt: 439.55
InChI Key: LUTMGRXRNZKQMJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a sophisticated benzamide derivative engineered for research applications. Its structure integrates a dihydronaphthothiazole core, a motif present in compounds investigated for potential neurological applications , with a pyrrolidine-1-ylsulfonyl benzene group. The pyrrolidine sulfonamide functionality is a key feature in modern medicinal chemistry, recognized as a critical pharmacophore in the development of potent enzyme inhibitors . Specifically, this sulfonamide group acts as a zinc-binding function, making it a prominent warhead in the design of inhibitors for carbonic anhydrase isoforms . These enzymes are fundamental to a wide array of physiological processes, and their inhibition is a validated therapeutic strategy for various disorders, positioning this compound as a valuable candidate for biochemical and pharmacological research. The molecular complexity of this compound, featuring multiple nitrogen and sulfur heteroatoms, suggests significant potential for interaction with diverse biological targets. Researchers can utilize this chemical tool to explore enzyme inhibition mechanisms, particularly within the carbonic anhydrase family, and to investigate cellular processes related to pH regulation and ion transport. It is supplied as a solid and should be stored under appropriate conditions. Please note: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-8,10-11H,3-4,9,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMGRXRNZKQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure and Properties

The compound features a naphtho[1,2-d]thiazole core linked to a sulfonamide and a pyrrolidine moiety. Its molecular formula is C21H24N3O2SC_{21}H_{24}N_3O_2S with a molecular weight of approximately 380.46 g/mol. The structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the naphtho[1,2-d]thiazole ring.
  • Subsequent functionalization to introduce the sulfonamide and benzamide groups.
  • Optimization of reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that related thiazole derivatives demonstrate fungicidal effects against various fungal strains, including Cryptococcus neoformans and dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .

Anticancer Potential

Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell survival.

Analgesic and Anti-inflammatory Effects

Some thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties. For example, certain synthesized compounds were tested for their ability to reduce pain and inflammation in animal models .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with pain and inflammation.

Case Study 1: Antifungal Efficacy

A study assessed the antifungal activity of several thiazole derivatives against clinical isolates of C. neoformans. The results indicated that derivatives similar to this compound were effective at low concentrations .

Case Study 2: Analgesic Testing

In a controlled experiment involving rodent models, compounds derived from the thiazole framework exhibited significant reductions in pain response compared to controls. These findings suggest potential therapeutic applications in pain management .

Comparative Analysis

Compound NameBiological ActivityEffective ConcentrationReference
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-methoxybenzamideAntifungalMIC 2–16 µg/mL
This compoundAnalgesicTested in animal models

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities with compounds from the evidence:

Compound Name / ID Core Structure Substituents / Functional Groups Key Properties
Target Compound Naphtho[1,2-d]thiazole (4,5-dihydro) 4-(Pyrrolidin-1-ylsulfonyl)benzamide Hypothesized enhanced solubility and binding due to sulfonamide
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Thiazole 4-Methylpiperazine methyl, pyridin-3-yl, benzamide Improved cellular permeability (piperazine)
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) Naphthothiazole fused with pyrimidine Benzamido, pyrimidine-imino High thermal stability (m.p. 276°C), strong π-π interactions
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Naphtho[1,2-d]thiazole (4,5-dihydro) 3,4-Dimethoxyphenyl acetamide Enhanced lipophilicity (dimethoxy groups)
5201 N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride Benzo[d]thiazole Dimethylaminoethyl, pyrrolidin-1-ylsulfonyl, hydrochloride salt Improved aqueous solubility (salt form)

Physicochemical and Spectral Properties

  • Melting Points :

    • The target compound’s analogs (e.g., compound 11 in ) exhibit high melting points (~276°C), suggesting strong intermolecular interactions in the solid state .
    • Hydrochloride salts (e.g., compound in ) typically display lower melting points due to ionic character .
  • Spectral Data :

    • 1H-NMR : Thiazole protons in analogs resonate at δ 7.15–7.62 ppm (aromatic region), while sulfonamide NH groups appear as broad signals (δ 9–10 ppm) .
    • 13C-NMR : Carbonyl groups (C=O) in benzamide derivatives resonate at ~170 ppm, while thiazole carbons appear at 145–152 ppm .

Q & A

What are the key synthetic steps for preparing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Level: Basic
Methodological Answer:
The synthesis involves two critical intermediates:

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride : Prepared by reacting pyrrolidine with sulfonyl chloride derivatives under anhydrous conditions .

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine : Synthesized via cyclization of naphthalene derivatives with thiourea, followed by reduction .
The final coupling is achieved by reacting the benzoyl chloride intermediate with the thiazol-2-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound .

Which analytical techniques are essential for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm functional groups (e.g., sulfonyl, benzamide) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C24_{24}H23_{23}N3_{3}O3_{3}S2_{2}) .

How can Design of Experiments (DOE) optimize synthetic yield and purity?

Level: Advanced
Methodological Answer:
DOE minimizes experimental runs while identifying critical variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst (e.g., DMAP), and reaction time .
  • Response Variables : Yield (%) and HPLC purity.
    A central composite design (CCD) can model interactions. For example, elevated temperatures (>80°C) may degrade the thiazole ring, while DMF enhances coupling efficiency .

What in vitro assays are suitable for evaluating antimicrobial and anticancer activity?

Level: Advanced
Methodological Answer:

  • Antimicrobial Activity :
    • Disk Diffusion Assay : Test against Staphylococcus aureus and Escherichia coli. Significant inhibition zones (>15 mm diameter) indicate potency .
    • Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates .
  • Anticancer Activity :
    • MTT Assay : IC50_{50} values against cancer cell lines (e.g., HeLa, MCF-7). Studies report IC50_{50} <10 µM for related naphthothiazole derivatives .

How to resolve discrepancies in biological activity data across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Re-purify the compound via recrystallization or prep-HPLC .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, incubation time).
  • Structural Confirmation : Re-analyze via single-crystal X-ray diffraction to rule out polymorphic differences .
    Replicate studies under controlled conditions and report detailed experimental parameters .

What computational strategies predict target binding and structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or microbial enzymes. The sulfonyl group may hydrogen-bond with catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity. Hammett constants (σ) guide optimization .

How to assess compound stability under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Solution Stability : Test in DMSO or PBS (pH 7.4) at 4°C and −20°C. Aggregation can be detected via dynamic light scattering (DLS) .

Which structural modifications enhance solubility without compromising activity?

Level: Advanced
Methodological Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups on the benzamide ring (synthesis via nucleophilic aromatic substitution) .
  • Prodrug Strategies : Convert the sulfonamide to a phosphate ester for improved aqueous solubility .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance bioavailability .

What methods identify synergistic effects with existing antimicrobial agents?

Level: Advanced
Methodological Answer:

  • Checkerboard Assay : Combine with β-lactams or fluoroquinolones. Calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours with sub-inhibitory concentrations of the compound and partner drug .

How to design a SAR study focusing on the thiazole and sulfonamide moieties?

Level: Advanced
Methodological Answer:

  • Thiazole Modifications : Replace dihydronaphthothiazole with benzothiazole or oxazole. Assess impact on kinase inhibition .
  • Sulfonamide Variations : Substitute pyrrolidine with piperidine or morpholine. Use Hammett plots to correlate electronic effects with logP and activity .
  • Data Analysis : Multivariate regression links structural descriptors (e.g., LogP, polar surface area) to IC50_{50} or MIC values .

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